![molecular formula C12H12ClF3N2O2 B1319245 1-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]piperidin-3-carbonsäure CAS No. 874800-69-8](/img/structure/B1319245.png)

1-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]piperidin-3-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

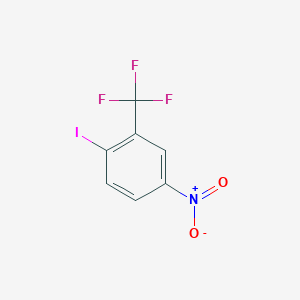

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 874800-69-8 . It has a molecular weight of 308.69 . The IUPAC name for this compound is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12ClF3N2O2/c13-9-4-8 (12 (14,15)16)5-17-10 (9)18-3-1-2-7 (6-18)11 (19)20/h4-5,7H,1-3,6H2, (H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Trifluormethylpyridine, die strukturell mit der Verbindung verwandt sind, wurden als Reaktanten bei der Synthese neuer Moleküle für potenzielle Behandlungen eingesetzt, wie z. B. Inhibitoren von NS5B bei der Behandlung von Hepatitis C .

Landwirtschaftliche Chemie

Diese Verbindungen sind auch wichtig bei der Entwicklung fluorierter organischer Chemikalien, die zunehmend im Pflanzenschutz eingesetzt werden. Mehr als 50 % der in den letzten Jahrzehnten auf den Markt gebrachten Pestizide sind fluoriert .

Antimikrobielle Aktivität

Es wurden Forschungsarbeiten zu Derivaten von Trifluormethylpyridinen auf ihre potenzielle Wirkung als antimikrobielle Mittel durchgeführt, wobei bestimmte Enzyme angegriffen werden, um die bakterielle Vermehrung zu stoppen .

Studien zur Umweltbelastung

Metaboliten ähnlicher Fungizide wurden auf ihre Auswirkungen auf Pflanzen untersucht, was darauf hindeutet, dass Forschungsarbeiten zu Ihrer Verbindung auch die Bewertung ihrer Umweltbelastung umfassen können .

Wirkmechanismus

Target of Action

Trifluoromethylpyridine derivatives, a group to which this compound belongs, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets, depending on the specific derivative and its application .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are generally attributed to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways, depending on their specific structure and application .

Result of Action

Trifluoromethylpyridine derivatives are known to have various effects, depending on their specific structure and application .

Action Environment

Such factors can significantly impact the effectiveness of many chemical compounds, including trifluoromethylpyridine derivatives .

Biochemische Analyse

Biochemical Properties

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction disrupts the production of secondary metabolites necessary for bacterial growth, thereby exhibiting antibacterial properties.

Cellular Effects

The effects of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the microbial fatty acid synthase (FAS) pathway, which is crucial for the production of membrane components and virulence factors in bacteria . This inhibition leads to a reduction in cell viability and growth.

Molecular Mechanism

At the molecular level, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as phosphopantetheinyl transferase by binding to their active sites, thereby preventing the synthesis of essential metabolites . Additionally, the compound’s trifluoromethyl group enhances its binding affinity and stability, contributing to its potent inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity. Long-term studies have shown that the compound can cause sustained inhibition of bacterial growth and metabolism . Its stability and activity may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial activity without significant toxicity. At higher doses, it can cause adverse effects, including growth inhibition and toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the microbial fatty acid synthase pathway, leading to changes in the production of key metabolites . These interactions can have significant implications for cellular metabolism and function.

Transport and Distribution

The transport and distribution of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to cross cell membranes and accumulate in target tissues . This property is crucial for its effectiveness in inhibiting bacterial growth and metabolism.

Subcellular Localization

The subcellular localization of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . The compound’s localization is essential for its inhibitory effects on bacterial growth and metabolism.

Eigenschaften

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3N2O2/c13-9-4-8(12(14,15)16)5-17-10(9)18-3-1-2-7(6-18)11(19)20/h4-5,7H,1-3,6H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUGSQNBMMNPKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)

![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)